Amino-PEG6-acid (CAS 905954-28-1) is a discrete, heterobifunctional polyethylene glycol (dPEG) derivative featuring a precise chain length and an exact molecular weight of 353.41 g/mol. Characterized by a terminal primary amine and a carboxylic acid group, this highly hydrophilic linker is engineered for directional bioconjugation. Unlike traditional polymeric PEGs, Amino-PEG6-acid is synthesized to a Polydispersity Index (PDI) of exactly 1.0, ensuring absolute batch-to-batch reproducibility. Its primary procurement value lies in its ability to improve the aqueous solubility, hydrodynamic radius, and pharmacokinetic profiles of hydrophobic payloads while providing an exact mass for rigorous analytical characterization in pharmaceutical development [REFS-1, REFS-2].
Substituting Amino-PEG6-acid with generic polydisperse PEG mixtures (e.g., PEG300 or PEG400) introduces severe molecular heterogeneity, complicating LC-MS characterization and limiting analysis to an average Drug-to-Antibody Ratio (DAR) rather than an exact DAR distribution, which is a critical regulatory hurdle for Investigational New Drug (IND) filings [1]. Furthermore, replacing the PEG backbone with aliphatic alkyl linkers of similar length (e.g., C10-C12 amino acids) drastically reduces aqueous solubility, driving the aggregation of highly loaded bioconjugates during formulation [2]. Finally, utilizing homobifunctional alternatives like PEG6-diamine requires complex monoprotection strategies to prevent cross-linking and homodimerization, significantly increasing synthetic steps and reducing overall process yield [2].
Regulatory approval for advanced biotherapeutics requires stringent characterization of raw materials. Amino-PEG6-acid is a discrete molecule (PDI = 1.0) that yields a single intact mass (353.41 Da), allowing mass spectrometry to resolve the exact DAR distribution of a conjugate. In contrast, polydisperse PEG mixtures produce a broad mass envelope, limiting quantification to an average DAR and introducing batch-to-batch variability [1].
| Evidence Dimension | Polydispersity Index (PDI) and Mass Resolution |
| Target Compound Data | Amino-PEG6-acid (PDI = 1.0, single exact mass of 353.41 Da) |
| Comparator Or Baseline | Polydisperse PEG mixtures (PDI > 1.05, broad mass envelope) |
| Quantified Difference | Enables exact DAR resolution vs. limited average DAR quantification. |
| Conditions | LC-MS characterization of intact antibody-drug conjugates. |
Essential for meeting strict FDA/IND regulatory requirements for the structural definition and reproducibility of bioconjugates.
The hydrophilicity of the linker is critical when conjugating lipophilic payloads. Amino-PEG6-acid maintains high solubility in both aqueous buffers and organic solvents, effectively masking the hydrophobicity of attached drugs. Conversely, purely carbon-based alkyl linkers of comparable length (e.g., C10-C12) are insoluble in water, which significantly increases the risk of protein aggregation and reduces the maximum achievable drug loading[REFS-1, REFS-2].
| Evidence Dimension | Aqueous Solubility and Hydrophobicity |
| Target Compound Data | Amino-PEG6-acid (Highly hydrophilic, prevents aggregation) |
| Comparator Or Baseline | Alkyl linkers (Hydrophobic, drives conjugate aggregation) |
| Quantified Difference | Significantly increases the hydrodynamic radius and aqueous solubility of the conjugate compared to hydrophobic aliphatic spacers. |
| Conditions | Formulation and synthesis of highly loaded bioconjugates with hydrophobic payloads. |
Prevents costly precipitation of the conjugate during manufacturing and improves the pharmacokinetic profile of the final therapeutic.
In bivalent ligand design, such as PROTACs, the spacer must balance steric relief with entropic efficiency. Amino-PEG6-acid provides an extended spacer length of approximately 24-26 Å, which is often optimal for bridging two distinct binding domains. Shorter linkers (e.g., PEG2 or PEG4) may fail to overcome steric hindrance, while ultra-long chains (e.g., PEG12+) introduce a severe entropic penalty that reduces overall binding affinity .
| Evidence Dimension | Extended Spacer Length and Binding Affinity |
| Target Compound Data | Amino-PEG6-acid (~24-26 Å extended length) |
| Comparator Or Baseline | PEG4 (~15 Å) or PEG12 (>40 Å) |
| Quantified Difference | Provides optimal spatial separation to maximize bivalent binding affinity without the severe entropic penalties of longer chains. |
| Conditions | Optimization of bivalent degraders (PROTACs) requiring simultaneous target and ligase engagement. |
Allows medicinal chemists to empirically optimize the spatial geometry of bivalent molecules to maximize target degradation efficiency.
Efficient bioconjugation requires orthogonal reactivity to minimize side products. The heterobifunctional nature of Amino-PEG6-acid (primary amine and carboxylic acid) allows for sequential, directional coupling using standard activation chemistries (e.g., EDC/NHS). Using homobifunctional alternatives like PEG6-diamine or PEG6-diacid without extensive monoprotection strategies leads to significant yield losses due to cross-linking and homodimerization [1].
| Evidence Dimension | Directional Coupling Yield and Processability |
| Target Compound Data | Amino-PEG6-acid (Orthogonal reactivity, 1-step directional coupling) |
| Comparator Or Baseline | PEG6-diamine / PEG6-diacid (High risk of cross-linking) |
| Quantified Difference | Eliminates the >50% yield loss to homodimerization typically seen with unprotected homobifunctional linkers. |
| Conditions | Standard peptide coupling workflows (e.g., EDC/NHS or HATU activation) in solution or solid phase. |
Streamlines the synthetic workflow, reduces the number of required purification steps, and lowers the overall cost of goods.
Amino-PEG6-acid is procured as a critical structural component in ADC linker-payload assemblies. Its exact discrete mass (PDI = 1.0) allows analytical teams to precisely quantify the Drug-to-Antibody Ratio (DAR) via LC-MS, satisfying strict regulatory requirements for IND filings. Additionally, its hydrophilicity masks the lipophilicity of potent cytotoxins, enabling higher drug loading without triggering antibody aggregation [1].
In the development of targeted protein degraders, Amino-PEG6-acid serves as a highly soluble, flexible spacer. Its ~25 Å extended length provides an ideal starting point for SAR (Structure-Activity Relationship) optimization, allowing sufficient distance for simultaneous engagement of the target protein and E3 ligase while avoiding the entropic binding penalties associated with excessively long PEG chains .
For materials science and diagnostic applications, the heterobifunctional nature of Amino-PEG6-acid allows for the directional functionalization of surfaces or nanoparticles. The carboxylic acid can be activated to bind aminated surfaces, leaving the terminal amine available for subsequent conjugation of targeting peptides or antibodies, entirely avoiding the cross-linking issues inherent to homobifunctional linkers [REFS-1, REFS-2].